REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].Cl.[NH2:8][C:9]1[CH:15]=[CH:14][C:12]([OH:13])=[CH:11][C:10]=1[OH:16].Cl[CH2:18][C:19](Cl)=[O:20]>O.C1(C)C=CC=CC=1>[OH:13][C:12]1[CH:14]=[CH:15][C:9]2[NH:8][C:19](=[O:20])[CH2:18][O:16][C:10]=2[CH:11]=1 |f:0.1.2,3.4|
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture (biphasic with suspended crystalline product) was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
vacuum degassed 3 times
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
CUSTOM
|
Details
|
the blue solution was again degassed 3×
|
Type
|
ADDITION
|
Details
|
was added over 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |